Acid Yellow 4R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 4R, also known as C.I. Acid Yellow 151, is a synthetic azo dye widely used in various industries. It is characterized by its brilliant yellow color and is commonly used for dyeing wool, silk, nylon, and other fabrics. The compound is soluble in water and exhibits good light and wash fastness properties .
Mechanism of Action
Target of Action
Acid Yellow 4R, also known as Acid Yellow 151, is a complex organic compound . Its primary target in humans is the Bifunctional purine biosynthesis protein PURH . This protein plays a crucial role in the purine biosynthesis pathway, which is essential for DNA and RNA synthesis.
Mode of Action
It is known that it interacts with its target, the bifunctional purine biosynthesis protein purh . The interaction between this compound and PURH could potentially influence the purine biosynthesis pathway, affecting the synthesis of DNA and RNA.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine biosynthesis pathway due to its interaction with the Bifunctional purine biosynthesis protein PURH . This pathway is responsible for the production of the purine bases adenine and guanine, which are essential components of nucleic acids. Any changes in this pathway could potentially affect the synthesis of DNA and RNA, and thereby influence cell growth and division.
Result of Action
Given its interaction with the bifunctional purine biosynthesis protein purh, it can be inferred that this compound could potentially influence the synthesis of dna and rna .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of this compound, thereby influencing its solubility and interaction with its target . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Acid Yellow 4R are largely determined by its azo group (–N=N–), which typically links two aromatic groups . This conjugated system can absorb specific wavelengths from visible light, giving the compound its color .
Molecular Mechanism
The color of azo dyes can be controlled by selecting substituents and the number of azo groups . If the azo group is damaged, it results in the cleavage of the system into two aromatic amino fragments and color loss .
Temporal Effects in Laboratory Settings
Thermal analysis measurements of this compound revealed thermal stability until 300 °C . Over time, the compound may degrade, potentially affecting its color and biochemical interactions .
Metabolic Pathways
Degradation products of azo dyes are mostly aromatic amines with different structures, and they can also have carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Yellow 4R is synthesized through a diazotization reaction of 3-amino-4-hydroxybenzenesulfonamide, followed by coupling with 3-oxo-N-phenylbutanamide. The resulting product is then complexed with cobalt to form the final dye .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the following steps:
Diazotization: 3-amino-4-hydroxybenzenesulfonamide is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-oxo-N-phenylbutanamide under controlled pH conditions.
Complexation: The coupled product is complexed with cobalt to enhance its stability and color properties.
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 4R undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized, leading to the cleavage of the azo bond and formation of aromatic amines.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Aromatic amines.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Acid Yellow 4R has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics, in the food industry as a colorant, and in the cosmetic industry for coloring products
Comparison with Similar Compounds
Tartrazine (Acid Yellow 23): Another synthetic azo dye used as a food colorant and in the textile industry.
Sunset Yellow (Acid Yellow 17): Used in food and pharmaceutical industries for coloring purposes.
Methyl Orange: A pH indicator and dye used in various chemical applications.
Uniqueness of Acid Yellow 4R: this compound is unique due to its brilliant yellow color, good light and wash fastness properties, and its ability to form stable complexes with metals like cobalt. These properties make it highly suitable for use in the textile industry and other applications where color stability is essential .
Properties
IUPAC Name |
cobalt(2+);[2-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-oxobutanoyl]-phenylazanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCTYTBNPHIM-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)O.[Co+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30CoN8O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.